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Compound of Interest

Compound Name: 4-Bromo-2-(5-isoxazolyl)phenol

Cat. No.: B1331668

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the
compound 4-Bromo-2-(5-isoxazolyl)phenol. Due to the limited availability of direct
experimental spectra in public databases, this guide presents predicted data based on the
analysis of its constituent chemical moieties: a 4-bromophenol unit and a 5-substituted
iIsoxazole ring. The information herein is intended to serve as a reference for the identification,
characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 4-Bromo-2-(5-isoxazolyl)phenol. These
predictions are derived from established principles of spectroscopy and by analogy with
structurally related compounds.

Table 1: Predicted *"H NMR Spectral Data

Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz
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Chemical Shift Lo . .
Multiplicity Integration Assignment Notes
(3, ppm)
Chemical shift is
concentration-
~10.5-11.5 brs 1H Phenolic -OH dependent and
the peak may be
broad.
Doublet, coupled
~8.6 d 1H Isoxazole H-3
to H-4.
] Doublet, coupled
~7.8 d 1H Aromatic H-3
to H-5.
Doublet of
) doublets,
~7.6 dd 1H Aromatic H-5
coupled to H-3
and H-6.
_ Doublet, coupled
~7.1 d 1H Aromatic H-6
to H-5.
Doublet, coupled
~7.0 d 1H Isoxazole H-4

to H-3.

Table 2: Predicted **C NMR Spectral Data

Solvent: DMSO-de, Spectrometer Frequency: 100 MHz
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Chemical Shift (6, ppm) Assignment Notes
~170 Isoxazole C-5

~155 Aromatic C-1 (C-OH)

~150 Isoxazole C-3

~135 Aromatic C-5

~132 Aromatic C-3

~125 Aromatic C-2 (C-isoxazolyl)

~120 Aromatic C-6

~115 Aromatic C-4 (C-Br)

~100 Isoxazole C-4

Table 3: Predicted IR Absorption Data

Sample Preparation: KBr Pellet

Wavenumber (cm~—2) Intensity

Assignment

3500 - 3200 Strong, Broad O-H stretch (phenolic)
) Aromatic and Isoxazole C-H
3150 - 3000 Medium
stretch
1620 - 1580 Medium C=N stretch (isoxazole)
1600 - 1450 Medium to Strong Aromatic C=C stretch
1450 - 1350 Medium C-H bend
1300 - 1200 Strong C-O stretch (phenol)
1100 - 1000 Medium C-Br stretch
950 - 850 Medium Isoxazole ring vibrations
Aromatic C-H out-of-plane
850 - 750 Strong
bend
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Table 4: Predicted Mass Spectrometry Data

lonization Mode: Electron lonization (EI)

miz Relative Intensity Assighment
241/239 High [M]* (Molecular ion)
212/210 Medium [M - CHOJ*
184/182 Medium [M - C2H20]*
156/154 Medium [CeH3Bro]*

133 Medium [M-Br-COJ*

104 Medium [C7H4O]"

79/81 High [Br]*

75 Medium [CeHs]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation
for obtaining high-quality spectral data for 4-Bromo-2-(5-isoxazolyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-(5-isoxazolyl)phenol in
0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The use of a deuterated solvent is
crucial to avoid interference from solvent protons in the *H NMR spectrum.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm
probe.

e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak of DMSO-de at 2.50 ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5
seconds.

o Alarger number of scans will be required compared to *H NMR to obtain an adequate
signal-to-noise ratio.

o Reference the spectrum to the solvent peak of DMSO-ds at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 4-Bromo-2-(5-isoxazolyl)phenol with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
 Instrumentation: Use a Fourier-transform infrared spectrometer.

o Data Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder and record the sample spectrum.

[¢]

Typically, spectra are collected in the range of 4000-400 cm~1 with a resolution of 4 cm=1.
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o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a small amount of the solid sample directly into the ion
source using a direct insertion probe, or dissolve the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) for injection if using a liquid chromatography-mass
spectrometry (LC-MS) system.

 Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for
fragmentation analysis.

o Data Acquisition:
o Acquire a mass spectrum over a suitable mass range (e.g., m/z 50-500).
o In El mode, use a standard electron energy of 70 eV to induce fragmentation.

o The resulting mass spectrum will show the molecular ion peak and various fragment ions,
which can be used to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
4-Bromo-2-(5-isoxazolyl)phenol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1331668?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Spectroscopic Characterization
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Caption: Logical workflow for the spectroscopic analysis of 4-Bromo-2-(5-isoxazolyl)phenol.

 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-(5-
isoxazolyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331668#spectral-data-for-4-bromo-2-5-isoxazolyl-
phenol-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1331668?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

